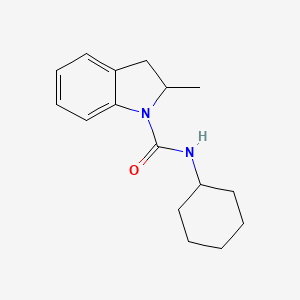
1-phenyl-4-(4-pyridinylmethyl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-4-(4-pyridinylmethyl)-1,4-diazepane, also known as PPD, is a compound that belongs to the benzodiazepine family. It is a heterocyclic organic compound that has been extensively studied for its biochemical and physiological effects. PPD has been synthesized using various methods and has been found to have a wide range of applications in scientific research.
作用機序
1-phenyl-4-(4-pyridinylmethyl)-1,4-diazepane acts on the GABA-A receptor, which is a ligand-gated ion channel. It enhances the binding of GABA to the receptor, which leads to an increase in chloride ion influx and hyperpolarization of the neuron. This results in the anxiolytic and sedative effects of this compound.
Biochemical and physiological effects:
This compound has been found to have anxiolytic, sedative, and anticonvulsant effects. It has also been shown to have muscle relaxant properties. This compound has been found to have a low toxicity profile and does not produce significant side effects.
実験室実験の利点と制限
1-phenyl-4-(4-pyridinylmethyl)-1,4-diazepane has several advantages for lab experiments. It has a high potency, which allows for the use of small amounts of the compound. This compound has a wide range of applications in studying the central nervous system and can be used to study the mechanisms of action of other drugs. However, this compound is not readily available commercially, and its synthesis can be challenging, which limits its use in some experiments.
将来の方向性
1-phenyl-4-(4-pyridinylmethyl)-1,4-diazepane has several potential future directions for research. It can be used to study the mechanisms of action of other drugs, such as benzodiazepines and barbiturates. This compound can also be used to study the role of the GABA-A receptor in various neurological disorders, such as anxiety, depression, and epilepsy. Further research can also be done to improve the synthesis of this compound and to develop more efficient methods for its production.
Conclusion:
This compound is a compound that has been extensively studied for its biochemical and physiological effects. It has a wide range of applications in scientific research, particularly in studying the central nervous system. This compound acts on the GABA-A receptor and has anxiolytic, sedative, and anticonvulsant effects. This compound has several advantages for lab experiments, but its limited availability and challenging synthesis can be limiting factors. Further research can be done to explore the potential applications of this compound and to improve its synthesis and production.
合成法
1-phenyl-4-(4-pyridinylmethyl)-1,4-diazepane can be synthesized using different methods. One of the most common methods is the condensation reaction between 4-pyridinylacetaldehyde and 1-phenyl-1,4-diazepane-6,7-dione. The reaction is carried out in the presence of a catalyst and a solvent. The yield of this compound can be improved by optimizing the reaction conditions.
科学的研究の応用
1-phenyl-4-(4-pyridinylmethyl)-1,4-diazepane has been used in various scientific research applications. It has been found to have anxiolytic and sedative effects, which make it useful for studying the central nervous system. This compound has also been used to study the mechanisms of action of other drugs, such as benzodiazepines and barbiturates.
特性
IUPAC Name |
1-phenyl-4-(pyridin-4-ylmethyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c1-2-5-17(6-3-1)20-12-4-11-19(13-14-20)15-16-7-9-18-10-8-16/h1-3,5-10H,4,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBFUDMPBQORDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=CC=CC=C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5320396.png)
![({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)(oxo)acetic acid](/img/structure/B5320404.png)
![6-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5320416.png)
![1-{3-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]-3-oxopropyl}-1H-1,2,3-benzotriazole](/img/structure/B5320421.png)
![3-[(4,4-difluoropiperidin-1-yl)methyl]-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5320428.png)
![2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinol](/img/structure/B5320430.png)
![2-cyclopentyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5320442.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5320453.png)

![N-allyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5320468.png)
amine hydrochloride](/img/structure/B5320481.png)
![2-{[5-(5-methyl-3-thienyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5320491.png)
![N-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5320492.png)
![N-[3-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5320500.png)